898764-75-5 Price
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(3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
C18H15F2NO
299.314611673355
MFCD03841881
1945312
(3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Price
| Related Categories | No. | Brand | Purity | Specification | Price | Update time | Buy |
|---|---|---|---|---|---|---|---|
| Fluorochem | 204643-1g | fluorochem | 97% | 1g | £540.00 | 01 Mar. 2022 | |
| Fluorochem | 204643-2g | fluorochem | 97% | 2g | £1013.00 | 01 Mar. 2022 | |
| Fluorochem | 204643-5g | fluorochem | 97% | 5g | £2025.00 | 01 Mar. 2022 | |
| Chemenu | CM297816-1g | chemenu | 95% | 1g | $*** | 29 May. 2023 | |
| abcr | AB364669-1 g | abcr | 97% | 1 g | €932.90 | 19 Jul. 2023 | |
| abcr | AB364669-2 g | abcr | 97% | 2 g | €1,677.00 | 19 Jul. 2023 | |
| A2B Chem LLC | AH87850-1g | a2bchem | 97% | 1g | $644.00 | 19 Apr. 2024 | |
| A2B Chem LLC | AH87850-2g | a2bchem | 97% | 2g | $1169.00 | 19 Apr. 2024 | |
| A2B Chem LLC | AH87850-5g | a2bchem | 97% | 5g | $2291.00 | 19 Apr. 2024 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633545-1g | le yan | 98% | 1g | ¥6182.00 | 26 Apr. 2024 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633545-2g | le yan | 98% | 2g | ¥12548.00 | 26 Apr. 2024 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633545-5g | le yan | 98% | 5g | ¥27018.00 | 26 Apr. 2024 | |
| Crysdot LLC | CD11023898-1g | crys | 95+% | 1g | $433 | 19 Jul. 2024 | |
| Crysdot LLC | CD11023898-5g | crys | 95+% | 5g | $1401 | 19 Jul. 2024 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_204643-1g | shao yuan | 97% | 1g | ¥11880.00 | 12 Apr. 2025 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_204643-2g | shao yuan | 97% | 2g | ¥22286.00 | 12 Apr. 2025 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_204643-5g | shao yuan | 97% | 5g | ¥44550.00 | 12 Apr. 2025 | |
| abcr | AB364669-1g | abcr | 97% | 1g | €932.10 | 15 Apr. 2025 | |
| abcr | AB364669-2g | abcr | 97% | 2g | €1674.30 | 15 Apr. 2025 | |
| Ambeed | A199166-1g | ambeed | 95+% | 1g | $437.0 | 15 Apr. 2025 |
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